Foreword: Understanding the Dichlorosilane Core
Foreword: Understanding the Dichlorosilane Core
An In-depth Technical Guide to the Chemical Properties of Ethylmethyldichlorosilane
Ethylmethyldichlorosilane (C₃H₈Cl₂Si) is a foundational building block in modern organosilicon chemistry. Its utility extends from the synthesis of bespoke polymers and resins to its role as a surface-modifying agent, where it bridges the interface between organic and inorganic materials.[1] However, its versatility is matched by its reactivity. The two chlorine atoms bonded to the central silicon atom are highly susceptible to nucleophilic substitution, making the molecule a potent, yet sensitive, intermediate. This guide provides an in-depth exploration of its chemical properties, handling protocols, and reactive nature, designed for professionals who seek to harness its capabilities safely and effectively.
Molecular Structure and Physicochemical Characteristics
At its core, ethylmethyldichlorosilane is a tetrahedral silicon compound substituted with one ethyl group, one methyl group, and two chlorine atoms. This asymmetric substitution pattern is key to the properties of the polymers derived from it. The high electronegativity of the chlorine atoms creates a significant partial positive charge on the silicon center, rendering it highly electrophilic and thus reactive towards nucleophiles, most notably water.
Core Physicochemical Data
The fundamental physical properties of ethylmethyldichlorosilane are summarized below. This data is critical for process design, safety assessments, and purification procedures. The low flash point, in particular, underscores the need for stringent fire safety protocols.[2][3]
| Property | Value | Source |
| CAS Number | 4525-44-4 | [2][3] |
| Molecular Formula | C₃H₈Cl₂Si (or C₂H₅Si(CH₃)Cl₂) | [2][3] |
| Molecular Weight | 143.09 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid with a pungent odor | [1] |
| Boiling Point | 100 °C (lit.) | [2][3] |
| Melting Point | 8 °C | [2][4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.419 (lit.) | [3] |
| Flash Point | 2 °C (35.6 °F) - closed cup | [3] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of ethylmethyldichlorosilane. Below is a summary of the expected spectral characteristics.
Data Interpretation
| Technique | Expected Observations and Rationale |
| ¹H NMR | Ethyl Group: A quartet (~0.9-1.1 ppm) from the -CH₂- group coupled to the -CH₃ protons, and a triplet (~0.5-0.7 ppm) from the -CH₃ group coupled to the -CH₂- protons. Methyl Group: A sharp singlet (~0.4-0.6 ppm) corresponding to the Si-CH₃ protons. The specific chemical shifts are influenced by the electronegative chlorine atoms.[5] |
| Infrared (IR) Spectroscopy | C-H Stretching: Vibrations around 2880-3080 cm⁻¹ are characteristic of the alkyl C-H bonds.[6] C-H Bending: Vibrations in the 1300-1500 cm⁻¹ region correspond to the bending of C-H bonds.[6] Si-Cl Stretching: Strong, characteristic absorptions are expected in the fingerprint region, typically around 450-600 cm⁻¹, indicative of the silicon-chlorine bonds. The exact position can be complex due to the presence of two Cl atoms. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and fragments containing two chlorine atoms (³⁵Cl and ³⁷Cl). The primary fragmentation pathway involves the loss of a methyl group ([M-15]⁺) or an ethyl group ([M-29]⁺), followed by the loss of chlorine atoms or HCl.[7] |
Chemical Reactivity and Core Mechanisms
The chemistry of ethylmethyldichlorosilane is dominated by the lability of its Si-Cl bonds.
Hydrolysis: The Defining Reaction
The most critical reaction is its vigorous, exothermic hydrolysis upon contact with water or even atmospheric moisture.[8] This reaction proceeds rapidly to produce hydrogen chloride (HCl) gas and transient ethylmethylsilanediol intermediates. These silanols are unstable and readily undergo condensation to form polysiloxane oligomers and polymers.
The causality for this high reactivity lies in two factors:
-
Polarity: The Si-Cl bond is highly polarized, making the silicon atom an excellent electrophile.
-
Kinetics: Silicon's ability to expand its coordination sphere via its d-orbitals facilitates the formation of a five-coordinate transition state upon nucleophilic attack by water, lowering the activation energy for the reaction.
The overall process can be described in two stages: hydrolysis followed by condensation.
Caption: Hydrolysis and condensation pathway of ethylmethyldichlorosilane.
This reactivity necessitates that all handling and storage be conducted under strictly anhydrous conditions.[9] The liberated HCl is corrosive to both equipment and biological tissues.[8][10]
Experimental Protocols and Safe Handling
Given its hazardous nature, adherence to strict protocols is not merely recommended; it is mandatory for personnel safety and experimental integrity.
Mandatory Protocol: Safe Handling and Storage
This protocol outlines the essential steps for safely managing ethylmethyldichlorosilane in a research environment.
Objective: To prevent accidental hydrolysis, personnel exposure, and fire.
Materials:
-
Ethylmethyldichlorosilane
-
Anhydrous solvent (e.g., dry toluene or hexane)
-
Inert gas supply (Nitrogen or Argon) with a bubbler system
-
Schlenk line or glove box
-
Dry, clean glassware (oven-dried at >120°C for several hours)
-
Grounding straps
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Work Area Preparation: Ensure the fume hood is operational and the work area is free of clutter and sources of ignition. An emergency shower and eyewash station must be immediately accessible.[11]
-
Inert Atmosphere: All glassware must be assembled and purged with inert gas (e.g., nitrogen or argon) to remove air and moisture.[9]
-
Grounding: Ground and bond all metal containers and transfer lines during dispensing to prevent static electricity discharge, which can ignite the flammable vapors.[12]
-
Personal Protective Equipment (PPE): Don all required PPE before handling the chemical. This includes:
-
Chemical Transfer: Use a syringe or cannula for liquid transfers under a positive pressure of inert gas. Never pour ethylmethyldichlorosilane in the open air.
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive liquids.[1][12] The container must be stored under an inert atmosphere.
-
Spill & Waste Management: In case of a spill, evacuate the area. Use a dry absorbent material like sand or soda ash for cleanup; NEVER use water .[12] All waste must be treated as hazardous.
Caption: Experimental workflow for the safe handling of ethylmethyldichlorosilane.
Hazard Profile and Safety Classifications
Ethylmethyldichlorosilane is classified as a hazardous substance due to its combined flammability, corrosivity, and reactivity.
| Hazard Type | Classification & Description | Precautionary Codes |
| Physical Hazard | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor).[3] | P210: Keep away from heat/sparks/open flames.[3][11] |
| Health Hazard | Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage).[3] | P280: Wear protective gloves/clothing/eye protection/face protection.[11] |
| Reactivity Hazard | In contact with water, it releases flammable gases and corrosive HCl.[8][9] | P223: Do not allow contact with water.[9] P231+P232: Handle under inert gas. Protect from moisture.[9] |
Summary of Applications
The dual functionality of ethylmethyldichlorosilane—its reactive chloride groups and stable alkyl substituents—makes it a valuable precursor in several areas:
-
Silicone Polymers: It serves as a monomer for producing polysiloxanes with specific properties imparted by the ethyl and methyl groups.
-
Coupling Agents: It can be used to functionalize surfaces, promoting adhesion between organic polymers and inorganic substrates like glass or metal oxides.[1]
-
Chemical Intermediate: It is a key starting material for the synthesis of more complex organosilicon compounds where ethyl and methyl groups are desired.[1]
Conclusion
Ethylmethyldichlorosilane is a potent chemical intermediate whose utility is intrinsically linked to its high reactivity. A thorough understanding of its chemical properties, particularly its extreme sensitivity to moisture, is paramount. By adhering to rigorous safety protocols and employing controlled, anhydrous reaction conditions, researchers and developers can safely leverage its capabilities to create advanced materials and novel molecular architectures.
References
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Gelest, Inc. (2014, November 25). Safety Data Sheet: METHYLDICHLOROSILANE. Retrieved from [Link]
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Gelest, Inc. (2015, October 5). Safety Data Sheet: ETHYLMETHYLDICHLOROSILANE. Retrieved from [Link]
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Co-Formula. (n.d.). Methyldichlorosilane Cas 75-54-7 SDS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: METHYL DICHLOROSILANE. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). Dichloromethylsilane. Retrieved from [Link]
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ResearchGate. (2025, August 6). Unexpected reactions of dichloro(ethyl)silane with DMSO in organic solvents. Retrieved from [Link]
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Chemsrc.com. (n.d.). Dichloro(ethyl)methylsilane Price from Supplier Brand WENGJIANG HUAXUESHIJI. Retrieved from [Link]
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PubChem - National Center for Biotechnology Information. (n.d.). Ethylphenyldichlorosilane. Retrieved from [Link]
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SpectraBase. (n.d.). Dichloro(ethyl)methylsilane [¹H NMR]. Retrieved from [Link]
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